Ramalic acid

Description

Historical Trajectories in Lichen Metabolite Discovery

The study of lichen metabolites has a long history, dating back to the 19th century. Early investigations focused on isolating and identifying these unique compounds, often using classical chemical methods nih.govnih.govanbg.gov.auyoutube.commdpi.comebi.ac.ukresearchgate.netmdpi.com. Ramalic acid was first isolated in 1834 by Rochleder et al. from species like Ramalina calicaris mdpi.com. The development of more sophisticated analytical techniques, such as chromatography and spectroscopy (NMR, MS), has since revolutionized the field, enabling more accurate structure determination and the discovery of a greater number of lichen compounds ebi.ac.ukrsc.org. These advancements have allowed researchers to place compounds like ramalic acid within broader chemical classifications and to explore their potential applications.

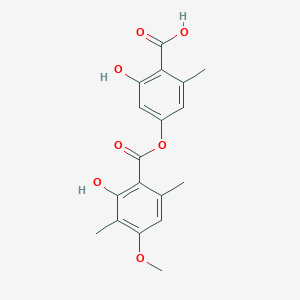

Structural Classification within Depside Chemistry

Ramalic acid is classified as a depside wikipedia.org. Depsides are a group of polyphenolic compounds characterized by the ester-bond-mediated linkage of two or more aromatic units, typically derived from hydroxybenzoic acids rsc.orgmdpi.comwikipedia.orgresearchgate.netnih.govwikipedia.org. These compounds are a significant class of secondary metabolites found predominantly in lichens, but also in some higher plants and fungi mdpi.comwikipedia.orgresearchgate.netnih.gov. The general structure of a depside involves ester linkages between phenolic acid moieties britishlichensociety.org.uk. Ramalic acid, with the molecular formula C₁₈H₁₈O₇, exemplifies this class, contributing to the diverse array of depsides identified in lichen species wikipedia.orgbic.ac.cn.

Significance of Ramalic Acid in Natural Products Chemistry and Ecological Systems

Ramalic acid holds significance in natural products chemistry due to its presence in various lichen genera, most notably Ramalina and Usnea mdpi.comresearchgate.netcapes.gov.brnih.govnih.govfrontiersin.org. Lichen metabolites, including depsides like ramalic acid, are of interest for their potential biological activities, such as antimicrobial, antioxidant, anti-inflammatory, and antitumor properties researchgate.netmdpi.comresearchgate.netnih.govcapes.gov.brnih.govresearchgate.net. While specific extensive studies focusing solely on the bioactivity of ramalic acid are less prominent compared to compounds like usnic acid, its classification as a depside suggests it may share some of the protective and defensive roles common to this chemical group. These roles can include protection against UV radiation, herbivores, and pathogens, contributing to the ecological resilience of the lichen thallus researchgate.net. Furthermore, ramalic acid has been identified as a constituent of lichen species that are being investigated for their potential as inhibitors of specific enzymes, such as mPGES-1 nih.gov.

Data Tables

Table 1: Chemical Properties of Ramalic Acid

| Property | Value | Source |

| Molecular Formula | C₁₈H₁₈O₇ | wikipedia.orgbic.ac.cn |

| Molar Mass | 346.335 g/mol (approx.) | wikipedia.org |

| Chemical Class | Depside | wikipedia.org |

Table 2: Occurrence of Ramalic Acid in Lichens

| Lichen Genus/Species | Notes | Source |

| Ramalina spp. | Secondary metabolite | mdpi.comresearchgate.netcapes.gov.brnih.govfrontiersin.org |

| Ramalina pollinaria | Primary source of name; secondary metabolite | wikipedia.org |

| Usnea spp. | Among phenolic acids found | nih.gov |

| Various Lichen Species | Identified as a constituent | nih.gov |

Compound List:

Ramalic acid

Usnic acid

Sekikaic acid

Salazinic acid

Norstictic acid

Baeomycesic acid

Thamnoic acid

Decarboxythamnolic acid

Evernic acid

Ramalinolic acid

Divaricatic acid

Homosekikaic acid

Obtusatic acid

Tumidulin

Protocetraric acid

Scopuloric acid (or Stictic acid)

Connorstictic acid

Hypoprotocetraric acid

Physodic acid

Olivetoric acid

Lecanoric acid

Gyrophoric acid

Barbatic acid

Diffractaic acid

Squamatic acid

Methyl β-orcinol carboxylate

Fumarprotocetraric acid

Variolaric acid

Scensidin

Structure

3D Structure

Properties

IUPAC Name |

2-hydroxy-4-(2-hydroxy-4-methoxy-3,6-dimethylbenzoyl)oxy-6-methylbenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18O7/c1-8-5-11(7-12(19)14(8)17(21)22)25-18(23)15-9(2)6-13(24-4)10(3)16(15)20/h5-7,19-20H,1-4H3,(H,21,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEZCJRBINSDUSC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1C(=O)O)O)OC(=O)C2=C(C(=C(C=C2C)OC)C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401143770 | |

| Record name | Ramalic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401143770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

346.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

500-37-8 | |

| Record name | 4-Carboxy-3-hydroxy-5-methylphenyl 2-hydroxy-4-methoxy-3,6-dimethylbenzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=500-37-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ramalic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401143770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Natural Occurrence and Biosynthetic Pathways of Ramalic Acid

Elucidation of Natural Sources: Ramalina Lichenized Fungi

Ramalic acid is a characteristic secondary metabolite produced by the mycobionts of lichens belonging to the genus Ramalina. researchgate.net This genus of fruticose (shrub-like) lichens is known for its rich and diverse chemistry, producing a wide array of substances including usnic acid, depsidones, and various depsides. wikipedia.orgnih.gov The production of these compounds is a key feature used in the chemotaxonomy of the genus.

While ramalic acid is associated with the Ramalina genus, its distribution can be species-specific, a common trait for many lichen secondary metabolites. researchgate.net The isolation of depsides like ramalic acid from Ramalina thalli follows established phytochemical procedures. The process generally begins with the collection, air-drying, and grinding of the lichen material to increase the surface area for extraction. researchgate.net Organic solvents are then used to extract the compounds from the powdered lichen. Acetone (B3395972) is a commonly used and efficient solvent for this purpose. uludag.edu.trresearchgate.netnih.gov

Following extraction, the crude mixture is subjected to purification techniques. A standard method involves column chromatography over a stationary phase like silica (B1680970) gel. researchgate.net The column is eluted with a solvent gradient of increasing polarity, which separates the compounds based on their chemical properties, allowing for the isolation of pure ramalic acid. The final step often involves crystallization to obtain the purified compound. High-performance liquid chromatography (HPLC) is a critical analytical tool used to identify and quantify the presence of specific lichen acids in the extracts. uludag.edu.tr

Table 1: General Methodology for Isolation of Depsides from Ramalina sp.

| Step | Procedure | Purpose |

| 1. Preparation | Lichen thalli are cleaned, shade- or air-dried, and ground into a fine powder. | To remove debris and increase surface area for efficient extraction. |

| 2. Extraction | The powdered lichen is macerated with an organic solvent (e.g., acetone, methanol) at room temperature. | To dissolve secondary metabolites from the lichen matrix into the solvent. |

| 3. Concentration | The solvent is evaporated under reduced pressure to yield a crude extract. | To remove the solvent and concentrate the extracted compounds. |

| 4. Purification | The crude extract is subjected to column chromatography (e.g., silica gel) with a gradient solvent system. | To separate the target compound (ramalic acid) from other metabolites. |

| 5. Final Isolation | Fractions containing the pure compound are collected and the solvent is evaporated. Crystallization may be performed. | To obtain the purified, solid form of the compound. |

| 6. Analysis | Techniques like HPLC are used to confirm the identity and purity of the isolated compound. | To verify the structure and assess the purity of the final product. |

The production of secondary metabolites like ramalic acid is not merely incidental; it serves significant ecological functions for the lichen. These compounds can constitute a substantial portion of the lichen's dry weight, sometimes up to 20%. mdpi.com Their synthesis is metabolically expensive, indicating their importance for the organism's survival and adaptation to its environment.

Environmental factors play a crucial role in regulating the production of these chemical substances. Abiotic stressors such as high solar irradiation, particularly UV-B light, and temperature fluctuations can influence the concentration of secondary metabolites. mdpi.comresearchgate.net For instance, lichens growing at higher altitudes often exhibit increased production of these compounds, which are thought to provide a photoprotective screen for the photosynthetic algal partner. researchgate.net The chemical properties of the substrate (e.g., rock pH) and microclimatic conditions (e.g., humidity, aridity) also affect the composition and concentration of lichen acids, influencing where different species can thrive. mdpi.comnih.govresearchgate.net These compounds can also function as a defense against herbivores and microbial pathogens.

Proposed Biosynthetic Mechanisms

The biosynthesis of ramalic acid is a complex enzymatic process orchestrated by the fungal partner in the lichen symbiosis. As a depside, its formation is a classic example of polyketide metabolism.

Ramalic acid, like other depsides, originates from the acetyl-polymalonate pathway, also known as the polyketide pathway. mdpi.comresearchgate.net This fundamental metabolic route involves the sequential condensation of small carboxylic acid units, primarily acetyl-CoA (as a starter unit) and malonyl-CoA (as extender units). researchgate.net

The core enzymatic machinery responsible for this process in lichens consists of specialized, multi-domain enzymes called non-reducing polyketide synthases (NR-PKSs). researchgate.netmdpi.comnih.gov These enzymes catalyze the iterative condensation of the acyl units to build a linear polyketide chain. This chain then undergoes a series of intramolecular cyclization and aromatization reactions to form the characteristic phenolic ring structures that serve as the building blocks for depsides.

The fundamental structural unit for many depsides, including ramalic acid, is orsellinic acid. nih.govnih.gov Orsellinic acid is the direct product of the PKS-mediated cyclization of a tetraketide chain formed from one acetyl-CoA and three malonyl-CoA units. The PKS enzymes that produce this core phenolic structure are specifically referred to as orsellinic acid synthases. nih.govresearchgate.net

In the biosynthesis of ramalic acid, two such orsellinic acid-type monomers are required. These phenolic subunits are synthesized by the PKS enzyme before being joined together. The specific side chains on the orsellinic acid rings, which differentiate various depsides, are determined by the starter unit used by the PKS and subsequent modifications. mdpi.com

The defining chemical feature of a depside is the ester bond (depside linkage) that connects the two phenolic subunits. Research into lichen biosynthetic gene clusters has revealed a highly efficient and elegant mechanism for this step. It is proposed that a single, multifunctional non-reducing PKS is responsible for the entire process: from the synthesis of the two orsellinic acid monomers to the final esterification step that links them together. nih.govnih.gov

This catalytic activity is a remarkable feature of lichen PKSs. Evidence suggests that these enzymes possess specific domains, such as tandem acyl carrier protein (ACP) domains and a thioesterase (TE) or starter unit:acyl-carrier-protein transacylase (SAT) domain, which mediate the programmed synthesis and subsequent esterification of the two phenolic rings. nih.govresearchgate.net The PKS constructs the two phenolic units and then catalyzes the intermolecular ester linkage, releasing the final depside product. nih.gov This integrated enzymatic process ensures the efficient and controlled assembly of complex molecules like ramalic acid.

Chemosystematic Implications and Interspecific Variations

The chemical composition of lichens, including the presence or absence of specific compounds like ramalic acid, serves as a crucial tool for their classification, a field known as chemosystematics. The unique chemical fingerprint of a lichen species can help distinguish it from morphologically similar species. The presence of ramalic acid may be a defining characteristic for certain species or groups within the genus Ramalina, indicating a close phylogenetic relationship.

The concept of "chemotypes" is particularly relevant in the genus Ramalina. A chemotype refers to a chemically distinct population within a single species that is morphologically identical to other populations of the same species but produces a different set of secondary metabolites. This chemical variation is genetically determined and has significant implications for understanding the evolution and ecology of these lichens. While some lichen substances are widespread, others, potentially including ramalic acid, may be restricted to specific species, highlighting their taxonomic importance. neliti.com

Interspecific variation in the production of ramalic acid and other depsides is a well-documented phenomenon within the genus Ramalina. This variation can be both qualitative (presence or absence of the compound) and quantitative (differences in concentration). Such chemical diversity is thought to be driven by a combination of genetic factors and environmental pressures. For instance, the production of certain lichen acids has been linked to deterring herbivores, protecting against UV radiation, or inhibiting the growth of competing microorganisms.

The study of these variations is essential for a comprehensive understanding of the ecological roles of these compounds and the evolutionary history of the lichens that produce them. High-performance liquid chromatography (HPLC) is a key analytical technique used to identify and quantify the different lichen acids present in various Ramalina species, providing valuable data for chemosystematic and ecological research. uludag.edu.tr

Below is a hypothetical data table illustrating how interspecific variation of ramalic acid and other major compounds in different Ramalina species could be presented.

| Species | Ramalic Acid | Usnic Acid | Sekikaic Acid | Salazinic Acid |

| Ramalina species A | + | + | - | - |

| Ramalina species B | - | + | + | - |

| Ramalina species C | + | - | - | + |

| Ramalina species D | - | + | - | + |

| Note: This table is for illustrative purposes. "+" indicates the presence and "-" indicates the absence of the compound. |

Further research, including extensive chemical screening of a wider range of Ramalina species, is necessary to fully map the distribution of ramalic acid and understand its chemosystematic and ecological significance in greater detail.

Advanced Spectroscopic and Computational Approaches for Structural and Conformational Analysis of Ramalic Acid

Sophisticated Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for identifying functional groups, determining connectivity, and confirming molecular identity. For ramalic acid, a range of techniques are employed to achieve a thorough structural characterization.

Multi-dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules jchps.comoxinst.comweebly.com. It provides detailed information about the chemical environment of atomic nuclei, such as protons (1H NMR) and carbon atoms (13C NMR), revealing their connectivity and spatial relationships. For complex molecules like ramalic acid, multi-dimensional NMR experiments, including Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are crucial weebly.com. These techniques allow for the mapping of proton-proton and proton-carbon correlations across single and multiple bonds, enabling the assembly of the complete molecular skeleton and the assignment of stereochemistry. By analyzing chemical shifts, coupling constants, and signal intensities, researchers can piece together the intricate structure of ramalic acid, confirming the presence and arrangement of its various functional groups and aromatic rings jchps.comoxinst.com.

High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is critical for determining the exact molecular mass of a compound with high accuracy, which in turn allows for the deduction of its elemental composition europa.eupnnl.gov. For ramalic acid, HRMS can precisely confirm its molecular formula, C18H18O7 wikipedia.orgbic.ac.cnepa.gov. Furthermore, tandem mass spectrometry (MS/MS) techniques, involving collision-induced dissociation (CID), provide valuable insights into the molecule's fragmentation patterns europa.euuni-saarland.decopernicus.orgnih.gov. Analyzing these fragment ions helps in identifying substructures and confirming the connectivity of atoms within the molecule. This fragmentation data acts as a molecular fingerprint, aiding in the unambiguous identification and structural validation of ramalic acid europa.euuni-saarland.decopernicus.org.

Vibrational Spectroscopy (e.g., Fourier-Transform Infrared, Raman) for Functional Group Analysis

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides complementary information about the functional groups present in a molecule sapub.orgmdpi.comhoriba.commt.com. FTIR spectroscopy is highly sensitive to changes in dipole moment, making it effective for identifying polar functional groups such as hydroxyl (-OH), carbonyl (C=O), and ether (-O-) linkages, as well as aromatic rings sapub.orgmdpi.com. Raman spectroscopy, conversely, is sensitive to changes in polarizability and is particularly useful for detecting symmetric stretches and nonpolar bonds, including C-C and C=C bonds within aromatic systems mdpi.comhoriba.commt.com.

By analyzing the characteristic absorption or scattering frequencies in the FTIR and Raman spectra, researchers can confirm the presence of key functional groups within ramalic acid.

| Technique | Characteristic Functional Groups Identified | Typical Spectral Region (cm⁻¹) |

| FTIR | O-H stretching (hydroxyl), C=O stretching (carbonyl), C-O stretching (ether), Aromatic C=C stretching | 3200-3600 (O-H), 1610-1740 (C=O), 1000-1300 (C-O), 1450-1650 (Aromatic C=C) |

| Raman | C-C stretching (aliphatic/aromatic), C=C stretching (aromatic), Aromatic ring vibrations | 600-1300 (C-C), 1580-1600 (Aromatic C=C) |

Theoretical Chemistry and Computational Modeling Studies

Complementing experimental spectroscopic data, theoretical chemistry and computational modeling offer powerful tools for predicting and understanding molecular properties, electronic structure, and reactivity.

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are widely used to investigate the electronic structure, molecular geometry, and reactivity of organic compounds scirp.orgfrontiersin.orgchemrxiv.orgrsc.orgnih.gov. DFT methods allow for the computation of molecular orbitals, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), and the calculation of parameters such as the HOMO-LUMO energy gap. This gap is indicative of a molecule's stability and reactivity scirp.orgfrontiersin.orgnih.gov.

DFT calculations can also predict various reactivity descriptors, such as chemical potential and hardness, which provide insights into how a molecule might interact with other chemical species frontiersin.orgnih.gov. By simulating different conformations, DFT can also aid in conformational analysis, predicting the most stable spatial arrangements of the molecule researchgate.netmdpi.comnih.gov. These theoretical predictions can be correlated with experimental spectroscopic data, such as vibrational frequencies (FTIR/Raman) and NMR chemical shifts, to validate structural assignments and understand the underlying electronic factors governing the molecule's behavior and potential reaction pathways scirp.orgrsc.orgnih.gov.

Compound List:

Ramalic acid

Biological Activities and Molecular Mechanistic Investigations of Ramalic Acid

Ecological and Symbiotic Roles in Lichen Associations

Secondary metabolites produced by lichens are not merely metabolic byproducts; they play crucial roles in the survival and interaction of the symbiotic partners—the mycobiont (fungus) and the photobiont (alga or cyanobacterium)—with their environment. These compounds are integral to the ecological success of lichens in often harsh and competitive habitats.

Lichen secondary metabolites are known to be potent allelochemicals, influencing the growth and metabolism of surrounding organisms, including the lichen's own photobiont. nih.gov This chemical interaction is crucial for maintaining the delicate balance between the fungus and its photosynthetic partner. nih.gov While direct studies on the allelopathic effects of isolated ramalic acid are limited, research on extracts from Ramalina species containing a mixture of secondary metabolites, including other depsides, provides insights into these interactions.

Studies on secondary metabolite extracts from lichens have demonstrated a dose-dependent inhibition of photobiont cell growth. researchgate.net For instance, extracts containing atranorin (B1665829) and perlatolic acid have been shown to be more effective in inhibiting the growth of the photobiont Asterochloris erici compared to usnic acid. researchgate.net These compounds can induce cytotoxicity, leading to alterations in the photobiont's metabolism, such as changes in the composition of organic acids involved in the Krebs cycle. researchgate.net The production of such compounds by the mycobiont is thought to regulate the population and metabolic activity of the photobiont, preventing its overgrowth and ensuring a controlled symbiotic relationship. nih.govresearchgate.net Furthermore, these allelochemicals can inhibit the growth of competing microorganisms in the lichen's immediate vicinity, securing its niche. mdpi.com The antimicrobial effects of organic acids from various natural sources against a range of bacteria have been well-documented, suggesting a potential role for ramalic acid in defending the lichen against microbial colonization. nih.gov

Lichens are renowned for their ability to thrive in extreme environments characterized by high levels of UV radiation, desiccation, and temperature fluctuations. nih.govencyclopedia.pub Secondary metabolites, often deposited in the upper cortex of the lichen thallus, are pivotal for their environmental adaptation. nih.govmdpi.com

One of the primary roles of these compounds is photoprotection. Many lichen substances, including various depsides, exhibit strong absorption in the UV-B and UV-A regions of the spectrum, acting as effective sunscreens that protect the photosynthetic apparatus of the photobiont from damaging radiation. nih.govresearchgate.net This UV-screening capacity is a critical adaptation for lichens growing in exposed habitats. nih.gov

Furthermore, lichen metabolites contribute to desiccation tolerance. The symbiotic nature of lichens allows for a more effective response to oxidative stress induced by cycles of drying and rewetting. nih.gov While the isolated fungal or algal partners are more susceptible to damage, the intact lichen demonstrates enhanced resistance. nih.gov Secondary metabolites are thought to contribute to this by scavenging reactive oxygen species (ROS) that are generated during desiccation and rehydration, thus protecting cellular structures from oxidative damage. mdpi.comnih.gov Although direct evidence for ramalic acid's role in stress tolerance is not extensively documented, the general function of depsides in lichens suggests its involvement in these protective mechanisms. nih.govbiointerfaceresearch.com The presence of these compounds is believed to improve the physiological performance of the photobiont under stressful conditions. nih.gov

Elucidation of Molecular Mechanisms of Bioactivity

Understanding the molecular mechanisms through which ramalic acid exerts its biological effects is an area of ongoing research. Investigations into its interactions with enzymes, cellular receptors, and signaling pathways are beginning to shed light on its potential modes of action.

The ability of natural compounds to modulate the activity of enzymes is a key aspect of their bioactivity. Enzyme inhibition is quantified by parameters such as the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki). The IC50 value represents the concentration of an inhibitor required to reduce an enzyme's activity by 50% under specific experimental conditions. wikipedia.orgedx.org The Ki value, on the other hand, is a measure of the inhibitor's binding affinity to the enzyme. nih.gov

Table 1: Key Parameters in Enzyme Inhibition Kinetics

| Parameter | Definition | Significance |

|---|---|---|

| IC50 | The concentration of an inhibitor that causes 50% inhibition of the maximal enzyme activity. | A measure of the functional strength of an inhibitor under specific assay conditions. wikipedia.org |

| Ki | The inhibition constant, representing the dissociation constant of the enzyme-inhibitor complex. | An intrinsic measure of the binding affinity of the inhibitor to the enzyme. |

| Vmax | The maximum rate of the enzymatic reaction when the enzyme is saturated with the substrate. | Reflects the catalytic efficiency of the enzyme. |

| Km | The Michaelis constant, representing the substrate concentration at which the reaction rate is half of Vmax. | Indicates the affinity of the enzyme for its substrate. |

This table provides definitions for key parameters used to characterize enzyme inhibition. Specific values for ramalic acid are not currently available in the literature.

The interaction of a ligand, such as ramalic acid, with a biological receptor is the foundation of many pharmacological effects. The strength of this interaction is quantified by the equilibrium dissociation constant (Kd), which represents the concentration of the ligand at which half of the receptors are occupied. reed.edupharmacologycanada.org A lower Kd value signifies a higher binding affinity. reed.edupharmacologycanada.org

Direct experimental studies on the receptor binding profile of ramalic acid are currently lacking. However, computational methods like molecular docking are valuable tools for predicting the binding affinity and interaction patterns of a ligand with a protein target. researchgate.netnih.gov These in silico studies can provide insights into the potential binding energy and the specific amino acid residues involved in the interaction, which are often hydrogen bonds and hydrophobic interactions. nih.govresearchgate.net For instance, molecular docking studies on other natural compounds have successfully predicted their binding affinities to various protein targets. researchgate.netnih.gov Such computational approaches could be applied to ramalic acid to identify potential protein targets and guide future experimental validation.

Table 2: Important Concepts in Receptor Binding Studies

| Concept | Description | Relevance |

|---|---|---|

| Ligand | A molecule that binds to a specific site on a receptor protein. | Ramalic acid would be considered a potential ligand. |

| Receptor | A protein that receives signals from ligands, leading to a biological response. | Identifying the specific receptors for ramalic acid is key to understanding its mechanism. |

| Binding Affinity (Kd) | The equilibrium dissociation constant, a measure of the strength of the ligand-receptor interaction. | A low Kd indicates strong binding. pharmacologycanada.org |

| Molecular Docking | A computational technique that predicts the preferred orientation of a ligand when bound to a receptor. | Can estimate binding energy and identify key interacting amino acid residues. researchgate.net |

This table outlines fundamental concepts in the study of ligand-receptor interactions. Specific binding data for ramalic acid is a subject for future research.

The phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt) signaling pathway is a crucial intracellular cascade that regulates a wide range of cellular processes, including cell growth, proliferation, survival, and metabolism. nih.govresearchgate.net Dysregulation of this pathway is implicated in various diseases. nih.gov

Network pharmacology studies, which integrate computational and experimental data, have suggested a potential link between ramalic acid and the PI3K-Akt signaling pathway. These predictive models identify potential protein targets of a compound and map them onto known signaling pathways. While direct experimental validation of ramalic acid's effect on this pathway is pending, such computational analyses provide a valuable starting point for investigation. nih.gov Experimental studies on other natural compounds have demonstrated their ability to modulate the PI3K/Akt pathway, often by altering the phosphorylation status of key proteins like PI3K, Akt, and downstream effectors. nih.govchemmethod.com Future research could involve treating cells with ramalic acid and measuring the phosphorylation levels of PI3K and Akt to experimentally validate the predictions from network pharmacology and determine if ramalic acid can indeed perturb this critical signaling cascade.

Table 3: Components of the PI3K-Akt Signaling Pathway

| Component | Function | Potential Interaction |

|---|---|---|

| PI3K (Phosphatidylinositol 3-kinase) | A family of enzymes that phosphorylate the 3' position of the inositol (B14025) ring of phosphatidylinositol. | A potential upstream target for modulation by ramalic acid. |

| Akt (Protein Kinase B) | A serine/threonine-specific protein kinase that plays a key role in multiple cellular processes such as glucose metabolism, apoptosis, cell proliferation, and migration. | Activation or inhibition of Akt phosphorylation could be a downstream effect of ramalic acid. |

| Downstream Effectors (e.g., mTOR, GSK3β) | Proteins that are phosphorylated and regulated by Akt, leading to various cellular responses. | Changes in the activity of these effectors would indicate pathway perturbation by ramalic acid. |

This table describes the main components of the PI3K-Akt signaling pathway. The interaction of ramalic acid with this pathway is currently based on predictive models and requires experimental confirmation.

Table 4: List of Compounds Mentioned

| Compound Name |

|---|

| Ramalic acid |

| Atranorin |

| Perlatolic acid |

| Usnic acid |

Mechanisms of Antimicrobial Action (e.g., Cell Membrane Disruption, Nucleic Acid Synthesis Inhibition)

Extracts from lichens of the Ramalina genus have demonstrated notable antimicrobial potential. jddtonline.info The biological activity is often attributed to the presence of various secondary metabolites, including phenolic compounds. jddtonline.infonih.gov While many studies focus on usnic acid as a primary contributor to the antibiotic effects of these lichens, other compounds like ramalic acid are also present. nih.govwikipedia.org

The precise mechanisms of antimicrobial action for ramalic acid are not extensively detailed in current literature. However, research on other lichen-derived compounds provides insight into potential pathways. For instance, the antibacterial activity of usnic acid, another prominent compound in Ramalina species, is suggested to be primarily caused by the inhibition of both RNA and DNA synthesis. neliti.com This mode of action disrupts the fundamental processes of bacterial replication and protein production, leading to cell death. uobabylon.edu.iqbiomol.com Another common antimicrobial mechanism involves the disruption of the bacterial cell membrane's integrity, which leads to the dissipation of membrane potential and cell lysis. researchgate.netfrontiersin.orgnih.govnih.gov While extracts from Ramalina species have shown efficacy against bacteria such as Staphylococcus aureus and Bacillus subtilis, the specific contribution of ramalic acid to these effects and its exact molecular interactions, whether through membrane disruption or nucleic acid synthesis inhibition, require further investigation. nih.govnih.gov

Anti-inflammatory Mechanisms via Specific Cytokine and Transcription Factor Modulation (e.g., NF-κB Pathway)

The anti-inflammatory properties of compounds derived from the Ramalina genus have been recognized. For example, a compound named ramalin, isolated from the Antarctic lichen Ramalina terebrata, is known to possess anti-inflammatory activities. nih.gov The inflammatory response is a complex process often mediated by signaling pathways such as the Nuclear Factor-kappa B (NF-κB) pathway, which regulates the expression of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). nih.govmdpi.commdpi.com The activation of this pathway is a critical step in the development of inflammation. nih.govyoutube.com

While the general anti-inflammatory potential of Ramalina extracts is noted, specific molecular studies detailing the direct effect of ramalic acid on cytokine modulation or its interaction with the NF-κB transcription factor are not extensively covered in the available research. Studies on other natural phenolic compounds, such as gallic acid, have demonstrated the ability to suppress the NF-κB signaling pathway, thereby reducing inflammation. nih.gov This suggests a potential, yet unconfirmed, mechanism for ramalic acid and other related lichen compounds.

Antitumor Mechanisms: Induction of Apoptosis and Cell Cycle Arrest through Molecular Pathways

Research into lichen-derived compounds has revealed significant potential in oncology. A compound identified as ramalin, from Ramalina terebrata, has been shown to inhibit cell growth and induce apoptosis in human breast cancer cell lines, including MCF-7 and MDA-MB-231. nih.gov

The mechanism of apoptosis induction by ramalin is multifaceted, primarily engaging the intrinsic or mitochondrial pathway. nih.gov Key molecular events include the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2. nih.gov This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and apoptosis-inducing factor from the mitochondria into the cytosol. nih.gov This cascade subsequently activates initiator caspases, such as caspase-8 and caspase-9, which in turn can activate executioner caspases like caspase-3, culminating in programmed cell death. nih.gov

The control of the cell cycle is a critical target for cancer therapy, with many natural compounds exerting their effects by inducing cell cycle arrest, which prevents cancer cell proliferation. frontiersin.orgresearchgate.net While ramalin has demonstrated clear pro-apoptotic effects, specific investigations into the ability of ramalic acid to induce cell cycle arrest at specific checkpoints (e.g., G1/S or G2/M) have not been detailed.

| Cell Lines | Molecular Mechanism | Key Proteins Modulated | Outcome | Reference |

|---|---|---|---|---|

| MCF-7, MDA-MB-231 | Induction of Mitochondrial Apoptotic Pathway | ↑ Bax, ↓ Bcl-2, ↑ Cytochrome c release, ↑ Caspase-8, ↑ Caspase-9 | Inhibition of cell growth, Apoptosis | nih.gov |

Antiviral Mechanisms: Interference with Viral Replication Cycles

Extracts from the lichen Ramalina farinacea have been found to possess broad-spectrum antiviral properties. nih.gov An ethyl acetate-soluble fraction from this lichen demonstrated potent inhibitory effects against several viruses, including Herpes Simplex Virus type 1 (HSV-1), Respiratory Syncytial Virus (RSV), and Human Immunodeficiency Virus type 1 (HIV-1). nih.gov

The mechanisms of action appear to be virus-specific and target different stages of the viral replication cycle. ebsco.commdpi.comnih.govyoutube.com For HIV-1, a retrovirus, the lichen fraction targets both the early entry steps and post-entry processes. nih.gov Notably, it was found to be a potent inhibitor of HIV-1 reverse transcriptase, an essential enzyme for the conversion of viral RNA into DNA, which is a critical step for viral integration and replication. nih.gov In the case of RSV, the inhibitory action of the Ramalina farinacea extract primarily targets the entry step of the virus into the host cell. nih.gov These findings indicate that compounds within the lichen, potentially including ramalic acid, can interfere with crucial molecular machinery required for viral propagation.

| Virus | Targeted Stage of Replication Cycle | Specific Mechanism | Reference |

|---|---|---|---|

| HIV-1 | Entry and Post-entry | Inhibition of reverse transcriptase | nih.gov |

| RSV | Entry | Inhibition of viral entry into host cell | nih.gov |

| HSV-1 | Not specified | Potent inhibition of virus | nih.gov |

Advanced Analytical Methodologies for Ramalic Acid Quantification and Profiling

Quantitative Analysis and Validation in Complex Biological Matrices

The accurate determination of ramalic acid in various matrices requires robust analytical methods that are rigorously validated. While much of the direct analysis of ramalic acid has focused on lichen extracts, the principles of bioanalytical method development and validation are crucial for any biological matrix.

Method Development and Validation for Ramalic Acid Quantification

The primary technique employed for the simultaneous determination of ramalic acid, alongside other lichen compounds like usnic acid and diffractaic acid, is High-Performance Liquid Chromatography coupled with Electrospray Ionization-Mass Spectrometry/Mass Spectrometry (HPLC-ESI-MS/MS) researchgate.netnih.gov. This hyphenated technique offers high selectivity and sensitivity, making it suitable for analyzing complex mixtures.

The development and validation of such methods adhere to established guidelines to ensure reliability and reproducibility. Key validation parameters include:

Selectivity/Specificity: The method must be able to accurately distinguish ramalic acid from other co-existing compounds within the sample matrix, preventing interference researchgate.netmdpi.comwikipedia.org.

Accuracy: This refers to the closeness of the measured value to the true value of the analyte researchgate.netmdpi.comresearchgate.nethelsinki.fi.

Precision: This assesses the agreement among replicate measurements of the same sample, indicating the method's reproducibility researchgate.netmdpi.comresearchgate.nethelsinki.fi.

Linearity: The method should demonstrate a proportional relationship between the analyte concentration and the instrument's response over a defined range researchgate.netmdpi.comresearchgate.nethelsinki.fi.

Sensitivity (Limit of Detection - LOD, Limit of Quantification - LOQ): These parameters define the lowest concentration of ramalic acid that can be reliably detected and quantified, respectively researchgate.netmdpi.comresearchgate.nethelsinki.fi.

Recovery: This measures the efficiency of the extraction and analytical process by comparing the amount of analyte recovered from a sample to the amount initially present researchgate.netnih.govmdpi.comhelsinki.fi.

Stability: The analyte's stability in the sample matrix under various storage and analytical conditions is assessed to ensure data integrity researchgate.netmdpi.com.

While specific validation data for ramalic acid in complex biological matrices such as human plasma or serum is not extensively detailed in the reviewed literature, the principles of method development and validation using HPLC-ESI-MS/MS are directly applicable. Studies on other compounds demonstrate typical recovery ranges and linearity requirements that would be targeted for ramalic acid analysis.

Table 1: Example Method Validation Parameters for Ramalic Acid Quantification

| Parameter | Description | Typical Value/Range (from literature) | Source Citation |

| Recovery | Percentage of analyte recovered from the sample matrix during extraction and analysis. | 95.0%–105.1% | nih.gov |

| Linearity | Relationship between analyte concentration and instrument response. | Correlation coefficient (r²) > 0.99 | nih.gov |

| Precision | Agreement between replicate measurements (e.g., relative standard deviation, RSD). | RSD ≤ 5.2% | nih.gov |

Application of Chemometrics for Data Analysis and Pattern Recognition

Chemometrics employs statistical and mathematical tools to extract meaningful information from complex datasets generated by analytical instruments nih.govhelsinki.ficsic.esugr.esspectroscopyonline.comnih.gov. These methods are invaluable for pattern recognition, classification, and understanding relationships within the data, which is particularly relevant when analyzing biological samples containing multiple metabolites.

Although direct applications of chemometrics specifically for ramalic acid quantification are limited in the reviewed literature, studies involving metabolic profiling where ramalic acid is present have utilized such techniques. For instance, Partial Least Squares Discriminant Analysis (PLS-DA) has been employed in the analysis of zucchini fruit metabolism, where ramalic acid was identified, to differentiate between treated and untreated samples csic.esugr.es. This demonstrates the potential of chemometric approaches to analyze complex biological data where ramalic acid might be a component of interest.

Techniques such as Principal Component Analysis (PCA) and PLS-DA can be applied to chromatographic or spectroscopic data to:

Identify underlying patterns and trends in the data nih.govhelsinki.ficsic.esnih.gov.

Classify samples based on their chemical profiles nih.govhelsinki.fimdpi.com.

Reduce data dimensionality while retaining essential information nih.gov.

Discover relationships between different analytes or between analytes and biological conditions helsinki.ficsic.esugr.es.

These chemometric tools can therefore aid in the comprehensive profiling of ramalic acid and its associated metabolites within biological systems, facilitating a deeper understanding of its role and behavior.

Advanced Sample Preparation Strategies for Trace Analysis

Effective sample preparation is a critical prerequisite for successful trace analysis, aiming to isolate the analyte of interest, remove interfering substances, and concentrate the sample to enhance sensitivity. For ramalic acid, sample preparation typically involves extraction from its source material.

In the analysis of lichen extracts, common sample preparation methods include extraction with organic solvents such as methanol (B129727) or acetone (B3395972) researchgate.netresearchgate.net. These methods aim to solubilize ramalic acid and other secondary metabolites from the lichen matrix.

General strategies for sample preparation in trace analysis, applicable to ramalic acid, often involve:

Extraction: Utilizing solvents (e.g., liquid-liquid extraction, solid-phase extraction) to isolate the analyte from the sample matrix cdc.govsryahwapublications.comchromatographyonline.commdpi.comresearchgate.net. Solid Phase Extraction (SPE) is particularly versatile, allowing for selective analyte sorption and elution, thereby cleaning up the sample and potentially concentrating the analyte cdc.govmdpi.com.

Cleanup: Employing techniques to remove interfering compounds that could affect the analytical measurement cdc.govchromatographyonline.commdpi.com.

Concentration: Increasing the analyte's concentration to meet the sensitivity requirements of the analytical instrument cdc.govmdpi.com.

While specific advanced sample preparation strategies tailored for trace-level determination of ramalic acid in highly complex biological matrices (beyond lichen extracts) are not extensively detailed, the principles of efficient extraction, purification, and concentration using techniques like SPE or optimized liquid-liquid extraction would be essential for achieving sensitive and accurate results.

Compound Names Mentioned:

| Compound Name |

|---|

| Ramalic acid |

| Usnic acid |

| Diffractaic acid |

| Abscisic acid |

| Citramalic acid |

| Puberulic acid |

| Glycerol |

| t-zeatin |

| riboflavin |

| FMN |

| FAD |

| HMX |

| Amprenavir |

| Salicylic (B10762653) acid |

| Methyl salicylate |

| Acetylsalicylic acid |

| Salicylamide |

| Sodium salicylate |

| p-amino salicylic acid |

| 3-MCPD |

| Glycidyl esters |

Synthetic and Chemoenzymatic Strategies for Ramalic Acid and Analogs

Total Synthesis Approaches for Depside Structures

Total synthesis provides a means to construct complex natural products from simple, commercially available starting materials. For depsides like ramalic acid, key challenges include the selective formation of the ester bond between the correct phenolic hydroxyl group and carboxylic acid, as well as the precise placement of various substituents on the aromatic rings.

The construction of the depside backbone can be approached through several strategic routes, primarily categorized as convergent or divergent.

A convergent synthesis involves the independent preparation of the constituent phenolic units (in the case of ramalic acid, these would be derivatives of 2,4-dihydroxy-6-methylbenzoic acid and 2-hydroxy-4-methoxy-3,6-dimethylbenzoic acid) which are then coupled together in a late-stage esterification step. This approach is generally efficient as it allows for the separate optimization of the synthesis of each fragment before the crucial coupling reaction. For depside synthesis, this often involves protecting the various hydroxyl and carboxyl groups, performing a selective esterification, and then deprotecting to yield the final product.

In contrast, a divergent synthesis begins with a common molecular core that is sequentially elaborated to produce a variety of related compounds. wikipedia.orgnih.gov For instance, a synthesis could start with a central phenolic ring which is first elaborated to form one of the benzoic acid units of ramalic acid. This intermediate could then be systematically modified, for example, by esterification with a library of different phenolic acids, to generate a range of depside analogs. This strategy is particularly powerful for creating libraries of similar compounds for structure-activity relationship (SAR) studies. nih.gov Applications of divergent synthesis can be used to prepare molecules within the same family or to access natural products with similar molecular skeletons from different families. nih.gov

| Synthesis Strategy | Description | Application to Ramalic Acid |

| Convergent | Independent synthesis of molecular fragments followed by late-stage coupling. | Separate synthesis of the two substituted benzoic acid rings, followed by esterification to form the depside bond. |

| Divergent | Synthesis starts from a common intermediate which is elaborated into multiple target molecules. wikipedia.orgnih.gov | A single phenolic precursor is modified and then reacted with various other phenolic units to create a library of ramalic acid analogs. nih.gov |

Achieving high selectivity is paramount in the synthesis of complex molecules like ramalic acid to avoid the formation of unwanted isomers.

Regioselectivity refers to the control of reaction at a specific position on a molecule when multiple reactive sites exist. In the context of ramalic acid synthesis, a key regioselective challenge is the esterification step. The benzoic acid unit has two phenolic hydroxyl groups, but the ester bond must be formed specifically at the hydroxyl group at position 4. This is typically achieved by using "protecting groups" to temporarily block the more reactive hydroxyl group at position 2, directing the esterification to the desired position. Regioselective enzymatic carboxylation of phenols represents a powerful biocatalytic tool for achieving perfect regioselectivity under mild conditions. nih.gov Similarly, programmable, reagent-guided functionalizations have been shown to differentiate between multiple sites with similar reactivity in complex polyphenols. nih.gov

Stereoselectivity , the control over the 3D arrangement of atoms, is less of a concern for ramalic acid itself as it does not possess chiral centers. However, for many other natural products and potential analogs, stereoselective methods are crucial. youtube.com These can include catalyst-controlled asymmetric reactions to set key stereocenters or the use of chiral auxiliaries to guide the formation of a specific stereoisomer. nih.govnih.gov

Semisynthesis and Structural Modification Studies

Semisynthesis, which uses the natural product as a starting material for further chemical modification, is a valuable strategy for producing analogs that are difficult to access through total synthesis.

The chemical structure of ramalic acid can be modified to create derivatives with potentially improved biological properties. Natural products are a major source of inspiration for drug discovery, and their derivatives are often explored to enhance efficacy or reduce toxicity. nih.gov For lichen-derived compounds, derivatization has been shown to be a successful strategy. For example, the bromination of some lichen metabolites and flavonoids has been reported to dramatically increase their alpha-glucosidase inhibition activity. mdpi.com The modification of the parent compounds can help determine how substituents on the subunits affect biological activities, such as antibacterial properties. jddtonline.info Such structure-activity relationship studies are essential for developing depsides into potential therapeutic leads. nih.govmdpi.com

Chemical probes are small molecules used as tools to study biological systems, such as identifying the protein targets of a bioactive compound. nih.govacs.org To turn a natural product like ramalic acid into a chemical probe, it is typically modified by introducing a "tag" or a reactive group. acs.org This tag, such as biotin (B1667282) or a fluorescent dye, allows for the detection and isolation of the molecule and its binding partners from a complex biological sample. An alternative modification is the introduction of a photoreactive group that forms a covalent bond with its target protein upon exposure to UV light, enabling definitive target identification. While specific examples for ramalic acid are not prominent, the general principles of natural product probe development are well-established and could be applied to elucidate its mechanism of action. nih.gov

Enzymatic and Biocatalytic Synthesis of Depside-like Compounds

Harnessing the power of enzymes—biocatalysis—offers a green and highly selective alternative to traditional chemical synthesis. princeton.edunih.gov These methods operate under mild conditions and can circumvent the need for complex protection and deprotection steps. nih.gov

The biosynthesis of depsides in lichens is a prime example of enzymatic precision. nih.gov The key enzymes are non-reducing polyketide synthases (NR-PKSs), which assemble the phenolic acid monomers from simple precursors like acetyl-CoA and malonyl-CoA. nih.govresearchgate.net A single PKS can catalyze both the formation of the phenolic rings and their subsequent dimerization via an ester bond to produce the depside. nih.gov In some cases, a specific starter-unit acyltransferase (SAT) domain within the PKS has been identified as the catalyst for the crucial depside bond formation. acs.orgnih.gov

Enzyme-Catalyzed Esterification and Transesterification Reactions

The synthesis of depsides, a class of polyphenolic compounds to which ramalic acid belongs, involves the formation of an ester linkage between two or more hydroxybenzoic acid units. Chemoenzymatic strategies, particularly those employing lipases, have emerged as a promising approach for the selective and efficient synthesis of these complex molecules. While specific studies focusing exclusively on the enzyme-catalyzed synthesis of ramalic acid are limited in publicly available research, the principles can be inferred from studies on structurally similar depsides and phenolic acids.

Lipases are widely utilized in biocatalysis due to their ability to function in non-aqueous media and catalyze esterification and transesterification reactions with high regio- and enantioselectivity. nih.govnih.gov In the context of depside synthesis, lipases can catalyze the ester bond formation between the carboxylic acid group of one phenolic acid unit (the A-ring) and a phenolic hydroxyl group of the second unit (the B-ring). nih.gov This enzymatic approach offers advantages over traditional chemical synthesis, which often requires protecting group strategies to avoid side reactions.

Research on the lipase-catalyzed esterification of various phenolic acids has demonstrated the feasibility of this method. For instance, lipases from Candida antarctica (often immobilized as Novozym 435) and Rhizomucor miehei have been successfully used to synthesize esters of phenolic acids, achieving high conversion rates. nih.govnih.govresearchgate.net These enzymes have shown efficacy in catalyzing esterification in organic solvents, which is crucial for shifting the reaction equilibrium towards synthesis by removing the water produced. nih.gov

The general scheme for the enzyme-catalyzed synthesis of a depside like ramalic acid would involve the condensation of its two constituent phenolic acid precursors. Although the specific precursors for ramalic acid are not explicitly detailed in the provided search results, a general representation is shown below.

General Reaction Scheme for Lipase-Catalyzed Depside Synthesis: Phenolic Acid 1 (with carboxylic acid group) + Phenolic Acid 2 (with hydroxyl group) --(Lipase)--> Depside + H₂O

The efficiency of such enzymatic reactions is influenced by several factors, including the choice of enzyme, the solvent system, water activity, temperature, and the molar ratio of the substrates. For example, in the synthesis of ascorbyl oleate, a liposoluble antioxidant, the highest yields were achieved using Candida antarctica lipase (B570770) B (CALB) adsorbed on a hydrophobic support in a dried solvent at elevated temperatures. nih.gov

While direct enzymatic synthesis of ramalic acid from its monomeric precursors has not been extensively reported, the biosynthesis in lichens is known to be catalyzed by non-reducing polyketide synthases (NR-PKSs). mdpi.comnih.gov These large, multifunctional enzymes catalyze the entire process from simple precursors to the final depside structure, including the esterification step. mdpi.com Future chemoenzymatic strategies could involve the use of isolated PKS enzymes or engineered microorganisms that express these enzymes to produce ramalic acid and its analogs.

Table 1: Examples of Lipases Used in the Esterification of Phenolic Acids

| Lipase Source | Immobilization/Form | Substrates | Key Findings |

| Candida antarctica B (CALB) | Adsorbed on hydrophobic supports (e.g., Novozym 435) | Various phenolic acids and alcohols | High reaction rates and yields (up to 94%); effective in organic media. nih.govresearchgate.net |

| Rhizomucor miehei | Immobilized in organogels | Various phenolic acids | Catalytically active for esterification, though generally with lower yields than CALB. researchgate.net |

| Aspergillus terreus | --- | Fatty acids and various alcohols | Demonstrated capability of catalyzing esterification of a wide range of substrates. researchgate.net |

Biotransformation Studies of Ramalic Acid and its Precursors

Biotransformation, the use of biological systems to perform chemical modifications on a specific compound, is a valuable tool for generating novel analogs of natural products and for studying their metabolism. nih.govmedcraveonline.comnih.gov While specific biotransformation studies on ramalic acid are not widely documented in the available literature, insights can be drawn from studies on other lichen-derived secondary metabolites, such as usnic acid, and the general metabolic capabilities of microorganisms associated with lichens. nih.gov

Lichen-associated bacteria and fungi possess diverse enzymatic machinery that can modify the complex secondary metabolites produced by the lichen mycobiont. nih.govfrontiersin.orgdntb.gov.ua These microorganisms have evolved mechanisms to tolerate and, in some cases, metabolize these often-antibiotic compounds. nih.gov The types of biotransformations observed include hydroxylation, oxidation, reduction, and cleavage of ester bonds.

For instance, studies on the biotransformation of usnic acid by lichen-associated bacteria have shown that these microbes can convert it into derivatives with reduced antibiotic activity, suggesting a detoxification mechanism. nih.gov This indicates that microorganisms co-existing with lichens that produce ramalic acid, such as Ramalina species, could potentially carry out similar transformations on ramalic acid. nih.govmdpi.comtaylorfrancis.com

Potential biotransformation reactions that could be applied to ramalic acid or its precursors include:

Hydroxylation: Introduction of additional hydroxyl groups on the aromatic rings, which could alter the biological activity of the molecule.

O-demethylation: Removal of methyl groups from the methoxy (B1213986) substituents, a common reaction in the metabolism of phenolic compounds.

Ester cleavage: Hydrolysis of the depside bond to yield the constituent phenolic acid monomers. This could be followed by further degradation of the monomers.

Glycosylation: Attachment of sugar moieties, which would increase the water solubility of the compound.

The precursors of ramalic acid, which are orsellinic acid derivatives, are synthesized via the polyketide pathway. nih.gov Biotransformation studies could also target these precursors. For example, microorganisms could be used to introduce different alkyl side chains or modify the substitution pattern on the aromatic ring before the enzymatic esterification to form the final depside.

While specific examples for ramalic acid are pending further research, the field of microbial biotransformation offers a promising avenue for the diversification of this lichen-derived natural product and for understanding its ecological role and metabolic fate.

Table 2: Potential Biotransformation Reactions Applicable to Ramalic Acid and its Precursors

| Type of Reaction | Potential Enzyme Class | Potential Product Characteristics |

| Hydroxylation | Cytochrome P450 monooxygenases | Increased polarity, altered biological activity |

| O-Demethylation | O-demethylases | Increased number of free hydroxyl groups, potential change in antioxidant activity |

| Ester Cleavage | Esterases/Depsidases | Yields constituent phenolic acid monomers |

| Glycosylation | Glycosyltransferases | Increased water solubility |

Future Directions and Emerging Research Frontiers

Integration of Omics Technologies in Lichen Metabolite Research

The advent of "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—offers a powerful toolkit to unravel the complexities of lichen biology and the biosynthesis of their secondary metabolites. While the application of these technologies to lichens is still in its early stages compared to other fields, it holds immense promise for understanding the production of Ramalic acid.

The foundation for these studies is being laid with the sequencing of lichen genomes. For instance, the draft genome sequence of Ramalina intermedia provides a crucial resource for identifying the biosynthetic gene clusters (BGCs) responsible for producing depsides like Ramalic acid. nih.gov By combining genomic data with transcriptomic analysis, researchers can identify which genes are actively being expressed under specific environmental conditions, potentially revealing the triggers for Ramalic acid production.

Metabolomic studies, particularly those utilizing high-resolution mass spectrometry, are becoming increasingly sophisticated in profiling the chemical diversity within lichens of the Ramalina genus. nih.gov These techniques can distinguish between closely related depsides and provide quantitative data on their abundance. When integrated with genomic and transcriptomic data, a comprehensive picture of the biosynthetic pathway can be constructed. For example, multi-omics approaches have been successfully used to elucidate the mechanisms of organic acid accumulation in plants, a strategy that can be adapted for lichen research. mdpi.comfrontiersin.org

Proteomics can further complement these studies by identifying the specific enzymes—the protein products of the BGCs—that are actively involved in the synthesis of Ramalic acid. This multi-faceted approach will not only fully elucidate the biosynthetic pathway of Ramalic acid but also uncover the regulatory networks that control its production, paving the way for metabolic engineering and enhanced production strategies.

Table 1: Application of Omics Technologies in Ramalic Acid Research

| Omics Technology | Application in Ramalic Acid Research | Potential Insights |

|---|---|---|

| Genomics | Sequencing the genomes of Ramalina species. | Identification of the polyketide synthase (PKS) gene cluster responsible for Ramalic acid biosynthesis. nih.gov |

| Transcriptomics | Analyzing the RNA transcripts under different conditions. | Understanding the regulatory control of the Ramalic acid biosynthetic pathway and identifying transcription factors. |

| Proteomics | Identifying the proteins present in the lichen. | Characterizing the specific enzymes (e.g., PKS, tailoring enzymes) involved in the synthesis of Ramalic acid. |

| Metabolomics | Profiling the secondary metabolites within the lichen. | Quantifying Ramalic acid levels and identifying related precursor and derivative molecules. nih.gov |

Exploration of Uncharted Biological Roles of Ramalic Acid

While Ramalic acid is known for its general antioxidant and antimicrobial properties, its full spectrum of biological activities remains largely unexplored. Future research is expected to delve into more specific and potentially more potent therapeutic applications.

One promising area is its anti-inflammatory potential . A study utilizing in silico pharmacophore models identified Ramalic acid as a potential inhibitor of microsomal prostaglandin (B15479496) E2 synthase-1 (mPGES-1). nih.govresearchgate.net This enzyme is a key player in the inflammatory cascade, and its inhibition is a target for the development of novel anti-inflammatory drugs with potentially fewer side effects than traditional NSAIDs. nih.gov This finding opens the door for in-depth in vitro and in vivo studies to validate this activity and elucidate the mechanism of action.

Another emerging frontier is the investigation of anti-biofilm activity . Bacterial biofilms are a major challenge in clinical settings due to their high resistance to conventional antibiotics. nih.gov Natural products are increasingly being explored as sources of anti-biofilm agents. mdpi.comansfoundation.orgresearchgate.net Given the antimicrobial nature of depsides, it is plausible that Ramalic acid could interfere with biofilm formation or disrupt established biofilms of pathogenic bacteria. Future studies could screen Ramalic acid against a panel of biofilm-forming bacteria and investigate its effects on bacterial adhesion, extracellular matrix production, and quorum sensing.

Furthermore, the immunomodulatory effects of lichen compounds are gaining attention. mdpi.comnih.govnih.govfrontiersin.orgfrontiersin.org Secondary metabolites can influence the immune response in various ways, from suppressing pro-inflammatory cytokines to modulating the activity of immune cells. Investigating whether Ramalic acid possesses such properties could lead to its development as a therapeutic agent for autoimmune diseases or other conditions characterized by chronic inflammation.

Innovations in Sustainable Production and Synthetic Accessibility

A significant bottleneck in the research and development of lichen-derived compounds is their slow growth rate and the difficulty in cultivating lichens under laboratory conditions. This makes the large-scale production of Ramalic acid from its natural source unsustainable. Future research will heavily focus on innovative and sustainable production methods.

A key strategy is the heterologous expression of the Ramalic acid biosynthetic gene cluster in a fast-growing microbial host. skemman.isresearchgate.net Researchers have made progress in expressing lichen polyketide synthases (PKSs) in organisms like yeast (Saccharomyces cerevisiae) and filamentous fungi (Aspergillus oryzae). nih.govresearchgate.netnih.gov The successful production of the depside lecanoric acid in yeast demonstrates the feasibility of this approach. nih.govnih.gov Once the specific PKS for Ramalic acid is identified through genomic studies, it could be expressed in a suitable host to enable scalable and controlled production.

Another avenue is the development of biocatalytic or chemoenzymatic synthesis . This would involve using isolated enzymes from the biosynthetic pathway to perform specific chemical transformations. This approach could simplify the total synthesis of Ramalic acid and related depsides, offering a more environmentally friendly alternative to traditional multi-step chemical synthesis.

Furthermore, optimizing the extraction of Ramalic acid from lichen biomass using "green" solvents, such as natural deep eutectic solvents (NADES), is another area of active research. mdpi.com These methods are more sustainable and can yield extracts that are directly usable in cosmetic or pharmaceutical formulations.

Advanced Theoretical Modeling for Predictive Chemical Biology

Computational approaches are becoming indispensable in modern drug discovery and chemical biology. Advanced theoretical modeling can accelerate the research process by predicting the biological activities of compounds and guiding experimental work.

Pharmacophore modeling and virtual screening have already shown their utility by identifying Ramalic acid as a potential inhibitor of mPGES-1. nih.govresearchgate.net This approach involves creating a 3D model of the essential features of a molecule required for binding to a specific biological target. This model can then be used to screen large databases of compounds to identify other potential hits. As the structures of more potential protein targets become available, this method can be used to predict other biological roles for Ramalic acid.

Quantitative Structure-Activity Relationship (QSAR) models can also be developed for lichen depsides. researchgate.net These models use statistical methods to correlate the chemical structure of compounds with their biological activity. A robust QSAR model could predict the potency of novel Ramalic acid derivatives, guiding the synthesis of more effective analogues.

Moreover, molecular docking simulations can provide insights into how Ramalic acid interacts with its protein targets at the atomic level. By predicting the binding mode and affinity, researchers can understand the basis of its biological activity and design modifications to improve its properties. The integration of artificial intelligence and machine learning is further enhancing the predictive power of these computational tools, enabling the generation of novel molecular structures with desired biological activities. nih.govnih.gov These advanced in silico methods will be crucial in navigating the vast chemical space of lichen metabolites and efficiently identifying new therapeutic leads based on the Ramalic acid scaffold.

Q & A

Q. What are the primary natural sources of Ramalic acid, and what methodologies are recommended for its extraction and identification in complex biological matrices?

Ramalic acid is primarily found in lichens of the genus Usnea (e.g., Usnea diffracta), often alongside other polyketide derivatives like usnic acid and barbatic acid . For extraction, Soxhlet or maceration with polar solvents (e.g., methanol or ethyl acetate) is commonly used. Identification requires a combination of chromatographic (TLC, HPLC) and spectroscopic techniques (NMR, LC-MS). High-resolution mass spectrometry (HRMS) is critical for confirming molecular formulas, as exemplified by its exact mass (346.0767 g/mol) . To avoid misidentification, cross-validate results with reference spectra from authenticated sources.

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing Ramalic acid’s structure, and how should data interpretation address common pitfalls?

- NMR : ¹H and ¹³C NMR are essential for elucidating substituent patterns (e.g., methoxy or hydroxyl groups). 2D NMR (COSY, HSQC, HMBC) resolves overlapping signals in polyaromatic structures .

- LC-MS/MS : Quantifies trace amounts in biological samples; use reverse-phase C18 columns with ESI in negative ion mode for optimal ionization .

- FT-IR : Confirms functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹). Common pitfalls include solvent impurities in NMR and ion suppression in LC-MS. Always include blanks and internal standards (e.g., deuterated analogs) .

Advanced Research Questions

Q. How can researchers design experiments to investigate Ramalic acid’s bioactivity while minimizing confounding variables in in vitro and in vivo models?

- Experimental Design : Follow the FINER criteria (Feasible, Novel, Ethical, Relevant). For in vitro studies, use primary cell lines (e.g., murine macrophages) to assess anti-inflammatory activity via cytokine profiling (ELISA). Include positive controls (e.g., dexamethasone) and vehicle controls .

- Dose-Response Curves : Test a logarithmic concentration range (0.1–100 µM) to determine IC₅₀ values. Account for solubility issues by using DMSO (≤0.1% v/v) .

- In Vivo Models : For toxicity studies, use zebrafish embryos or murine models with standardized OECD guidelines. Monitor hepatic/kidney biomarkers (ALT, creatinine) .

Q. What strategies are recommended for reconciling contradictory data in Ramalic acid’s reported biological activities across studies?

- Meta-Analysis : Aggregate data from multiple studies (e.g., antimicrobial activity against S. aureus) and assess heterogeneity via I² statistics. Adjust for variables like solvent choice or bacterial strain differences .

- Reproducibility Checks : Replicate key studies under standardized conditions (e.g., CLSI guidelines for antimicrobial assays). Use the same commercial source of Ramalic acid to minimize batch variability .

- Mechanistic Studies : Resolve discrepancies (e.g., pro- vs. anti-oxidant effects) by probing downstream pathways (e.g., Nrf2/ARE activation) under varying oxidative stress conditions .

Methodological Challenges and Solutions

Q. How can researchers optimize the isolation of Ramalic acid from lichen extracts with high purity for mechanistic studies?

- Fractionation : Use flash chromatography (silica gel, gradient elution with hexane:ethyl acetate) followed by preparative HPLC (C18 column, isocratic 60% methanol) .

- Purity Validation : Purity ≥95% by HPLC-DAD (λ = 254 nm) and ¹H NMR (absence of extraneous peaks). Report residual solvent levels via GC-MS .

Q. What computational approaches are suitable for predicting Ramalic acid’s pharmacokinetic properties or protein targets?

- ADME Prediction : Tools like SwissADME estimate logP (lipophilicity), bioavailability, and CYP450 interactions. Ramalic acid’s low logP (~1.5) suggests moderate membrane permeability .

- Molecular Docking : Use AutoDock Vina to screen against targets (e.g., COX-2 for anti-inflammatory activity). Validate with SPR or ITC binding assays .

Data Reporting and Reproducibility

Q. How should researchers document experimental protocols to ensure reproducibility in Ramalic acid studies?

- Detailed Methods : Specify lichen collection sites (geolocation, voucher specimens), extraction times, and equipment models (e.g., Bruker Avance III HD NMR) .

- Data Deposition : Share raw spectral data in repositories like Zenodo or as supplementary materials. Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.